2-Amino-1-phenylethanone oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-amino-1-phenylethylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUBUZSEBKJTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Routes to 2 Amino 1 Phenylethanone Oxime
Classical Synthesis Protocols
The traditional approaches to synthesizing oximes, including 2-Amino-1-phenylethanone oxime, have laid the foundational understanding for this class of compounds. These methods are characterized by their reliance on well-established chemical transformations.
Condensation of Carbonyl Precursors with Hydroxylamine (B1172632) Derivatives
The most fundamental and widely employed method for the synthesis of oximes is the condensation reaction between a carbonyl compound and a hydroxylamine derivative, typically hydroxylamine hydrochloride. researchgate.netresearchgate.net This reaction proceeds via a nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime. researchgate.net In the context of this compound, the starting material is 2-aminoacetophenone (B1585202) or its salts.
Classically, these reactions are often carried out by refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270). researchgate.netnih.gov The base is crucial for neutralizing the hydrochloric acid liberated during the reaction, thereby driving the equilibrium towards product formation. For instance, a general procedure involves refluxing a mixture of the ketone, hydroxylamine hydrochloride, and pyridine in ethanol. researchgate.net Another classical approach involves the use of potassium hydroxide (B78521) as the base in an alcoholic solution. arpgweb.com
However, these traditional methods can present several drawbacks, including long reaction times, the use of toxic solvents and reagents like pyridine, and challenges in product purification, which sometimes necessitates tedious workup procedures to remove the base. researchgate.net
Optimization of Reaction Conditions for Yield and Selectivity
Recognizing the limitations of classical methods, significant efforts have been directed towards optimizing reaction conditions to enhance the yield and selectivity of oxime synthesis. Key parameters that are often manipulated include the choice of solvent, base, temperature, and reaction time.
For example, studies have shown that the selection of the base can significantly impact the reaction outcome. While pyridine is a common choice, other organic and inorganic bases have been explored to find more environmentally benign and efficient alternatives. The removal of pyridine, due to its hazardous nature, often requires an acidification step with an acid like tartaric acid to form a water-soluble salt, or extraction with an organic solvent. researchgate.net
The table below summarizes findings from various studies on the synthesis of oximes, highlighting the impact of different reaction conditions.
| Starting Material | Reagent | Base | Solvent | Reaction Time | Yield | Reference |
| Acetophenone (B1666503) | Hydroxylamine Hydrochloride | Pyridine | Ethanol | 15-60 min (reflux) | Moderate to Good | researchgate.net |
| 4-Methylacetophenone | Hydroxylamine Hydrochloride | Potassium Hydroxide | Not specified | Not specified | Good | arpgweb.com |
| 4-Hydroxyacetophenone | Hydroxylamine Hydrochloride | Potassium Hydroxide | Not specified | Not specified | Good | arpgweb.com |
| 4-Aminoacetophenone | Hydroxylamine Hydrochloride | Potassium Hydroxide | Not specified | Not specified | Moderate | arpgweb.com |
| 4-Nitroacetophenone | Hydroxylamine Hydrochloride | Potassium Hydroxide | Not specified | Not specified | Good | arpgweb.com |
Modernized and Enhanced Synthetic Approaches
In response to the growing demand for greener, more efficient, and faster chemical processes, several modern synthetic techniques have been applied to the synthesis of oximes. These methods often lead to higher yields, shorter reaction times, and simpler work-up procedures compared to their classical counterparts.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the formation of oximes. arkat-usa.org This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to a dramatic reduction in reaction times from hours to minutes. arkat-usa.orgnih.gov
In the context of oxime synthesis, microwave irradiation has been shown to significantly improve yields and reduce the formation of byproducts. arkat-usa.org For example, the synthesis of various researchgate.netnih.govoxazine (B8389632) derivatives, which can involve oxime formation as a key step, demonstrated that microwave-assisted reactions were completed in a much shorter time with higher purity compared to conventional heating methods. arkat-usa.org This efficiency is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and localized heating. The use of microwave synthesis has been reported for the rapid construction of Py-Im polyamides on Kaiser oxime resin, showcasing high yields and purity. nih.gov
Ultrasound-Irradiation Promoted Synthesis
Ultrasound irradiation is another non-conventional energy source that has been successfully employed to promote organic reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to an enhancement of chemical reactivity.
The application of ultrasound has been shown to be effective in the synthesis of α-oximinoketones. nih.gov Studies have demonstrated that conducting the reaction under ultrasound irradiation can lead to milder reaction conditions, shorter reaction times, and higher yields compared to conventional methods. nih.govnih.gov This technique provides an alternative to thermal heating and can be particularly advantageous for thermally sensitive substrates.
Catalytic Strategies in Oxime Formation
The development of catalytic systems for oxime synthesis represents a significant advancement in this field. Catalysts can offer a more selective and efficient pathway for the reaction, often under milder conditions and with lower environmental impact.
A variety of catalysts have been explored for the oximation of carbonyl compounds. For instance, the use of a catalytic amount of an amine-functionalized cellulose (B213188) has been reported for the three-component reaction between hydroxylamine hydrochloride, an aldehyde, and an ester to form isoxazol-5(4H)-one derivatives, which are structurally related to oximes. researchgate.net This method highlights the potential of using heterogeneous catalysts that can be easily recovered and reused.
The optimization of catalytic reactions often involves screening different catalysts, catalyst loadings, solvents, and temperatures to achieve the best results. researchgate.net For example, in the synthesis of isoxazol-5(4H)-ones, it was found that a small amount of the catalyst was sufficient, and the reactions proceeded rapidly. researchgate.net The use of water as a solvent in this catalytic system further enhances its green credentials.
Principles of Green Chemistry in this compound Synthesis
The application of green chemistry to the synthesis of this compound aims to reduce the environmental impact by focusing on several key areas. These include the use of safer solvents or solvent-free conditions, maximizing the incorporation of all reactant atoms into the final product (atom economy), minimizing waste, and utilizing recyclable catalysts. nih.govprimescholars.com While specific literature on the green synthesis of this compound is nascent, established green methodologies for analogous oximes provide a clear framework for developing sustainable routes to this compound.
A highly relevant synthetic procedure is the preparation of its isomer, (E)-1-(2-Aminophenyl)ethanone oxime, which involves the reaction of 2'-Aminoacetophenone with hydroxylamine hydrochloride and sodium hydroxide in an ethanol-water solvent system. orgsyn.org This reaction achieves a good yield and serves as a benchmark for applying green chemistry principles.
Solvent-Free Reaction Environments
A significant advancement in green organic synthesis is the move towards solvent-free reaction conditions, which eliminates the environmental and health hazards associated with volatile organic compounds (VOCs). nih.govbohrium.com One of the most promising techniques in this domain is "grindstone chemistry," a mechanochemical method where solid reactants are ground together, often with a catalyst, to initiate a reaction. nih.govasianpubs.org
This solventless approach has been successfully applied to a wide range of aldehydes and ketones to produce oximes in excellent yields (60-98%). nih.govresearchgate.net The reaction is typically performed at room temperature by grinding the carbonyl compound, hydroxylamine hydrochloride, and a catalyst like bismuth(III) oxide (Bi₂O₃) in a mortar and pestle. nih.govbohrium.com The local heat generated from grinding is often sufficient to drive the reaction to completion in a short time. nih.gov This methodology minimizes waste, simplifies the work-up procedure, and avoids the use of polluting organic solvents. nih.govresearchgate.net
Table 1: Comparison of Conventional vs. Solvent-Free Oximation
| Feature | Conventional Method (e.g., in Pyridine/Ethanol) | Solvent-Free Grinding Method |
|---|---|---|
| Solvent | Organic solvents (e.g., ethanol, pyridine) orgsyn.orgorgsyn.org | None nih.govbohrium.com |
| Temperature | Often requires heating (e.g., 60 °C) orgsyn.orgorgsyn.org | Room temperature nih.gov |
| Reaction Time | Can be several hours chemicalbook.com | Typically shorter nih.gov |
| Work-up | Liquid-liquid extraction, solvent evaporation orgsyn.orgorgsyn.org | Simple filtration to remove catalyst, precipitation nih.gov |
| Waste | Used organic solvents, aqueous waste | Minimal, catalyst can be recycled nih.gov |
| Environmental Impact | Higher due to VOC emissions and solvent waste nih.gov | Significantly lower nih.govresearchgate.net |
Atom Economy and Waste Minimization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, and no atoms are wasted as byproducts. primescholars.com
C₈H₉NO + NH₂OH·HCl → C₈H₁₀N₂O + H₂O + HCl
In this reaction, water and hydrochloric acid are formed as byproducts. While the formation of water is common in condensation reactions, the generation of HCl (which is typically neutralized by a base, creating salt waste) lowers the atom economy.
To improve atom economy and minimize waste, synthetic strategies should aim to use catalytic amounts of reagents where possible and choose pathways that avoid the formation of stoichiometric byproducts. primescholars.com For instance, while the base (like sodium hydroxide in the synthesis of the isomer) is necessary to neutralize the HCl generated from hydroxylamine hydrochloride, optimizing the amount used can reduce salt waste. orgsyn.org The solvent-free methods discussed previously also contribute to waste minimization by eliminating the need for solvent disposal. nih.govresearchgate.net
Development of Recyclable Catalytic Systems
The use of recyclable catalysts is a cornerstone of green synthesis, as it reduces costs and waste. nih.gov In the context of oxime synthesis, several effective and recyclable catalytic systems have been developed.
Bismuth(III) Oxide (Bi₂O₃): Bismuth compounds are particularly attractive for green chemistry because they are generally cheap, stable, non-toxic, and easy to handle. nih.govbohrium.com Bi₂O₃ has been demonstrated to be an efficient catalyst for the solvent-free synthesis of a broad spectrum of oximes under grinding conditions. nih.govbohrium.com A key advantage of this heterogeneous catalyst is its simple recovery and reusability. After the reaction, the solid Bi₂O₃ can be separated from the reaction mixture by simple filtration, washed, dried, and reused in subsequent batches with minimal loss of activity. bohrium.com
Table 2: Research Findings on Recyclable Catalysts in Oxime Synthesis
| Catalyst | Substrate Scope | Reaction Conditions | Yields | Recyclability | Reference |
|---|---|---|---|---|---|
| Bi₂O₃ | Aromatic & Aliphatic Aldehydes/Ketones | Solvent-free, grinding at room temp. | 60-98% | Recovered by filtration and reused | nih.govbohrium.com |
| Iron(II) Phthalocyanine (B1677752) | Alkenes to amino alcohols | Homogeneous catalysis | Good | Not specified for this reaction | nih.gov |
| Aniline (B41778) Derivatives | Oxime ligations | Aqueous, pH 4-7 | Rate enhancement | Homogeneous, not easily recyclable | Not specified |
While iron(II) phthalocyanine has been used for the direct catalytic synthesis of the related 2-amino-1-phenylethanols from alkenes, highlighting the potential of inexpensive and abundant metals in catalysis, its application to oxime formation is an area for future exploration. nih.gov Similarly, various aniline derivatives have been shown to catalyze oxime formation, but these are typically used in homogeneous systems, making recovery more complex than with solid catalysts like Bi₂O₃.
The development of these green methodologies provides a clear path forward for the sustainable production of this compound, aligning chemical manufacturing with the principles of environmental stewardship.
Advanced Characterization Techniques and Computational Studies of 2 Amino 1 Phenylethanone Oxime
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of 2-amino-1-phenylethanone oxime, confirming the presence of key functional groups and their connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. For the related acetophenone (B1666503) oxime, the solvent Chloroform-d was used for analysis. spectrabase.com The specific shifts for this compound are not detailed in the search results, but would be expected to show signals for the two aliphatic carbons (the methylene (B1212753) carbon and the oxime-bearing carbon) and the aromatic carbons of the phenyl ring.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity between them. However, specific 2D NMR data for this compound was not found in the search results.
Table 1: Representative NMR Data for a Related Compound (Acetophenone Oxime)
| Nucleus | Chemical Shift (ppm) | Solvent |
| ¹H (CH₃) | 2.299 | CDCl₃ |
| ¹H (Aromatic) | 7.27 - 8.03 | CDCl₃ |
| ¹³C | Not specified | Chloroform-d |
Note: This data is for Acetophenone Oxime and serves as a reference. chemicalbook.comspectrabase.com The chemical shifts for this compound will differ due to the presence of the amino group.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the amino group typically appear in the range of 3500–3300 cm⁻¹. nih.gov The C=N stretching of the oxime group, and C=C stretching vibrations of the aromatic ring are also expected to be prominent.
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds. The symmetric vibrations of the phenyl ring are often strong in the Raman spectrum.
Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and aid in the assignment of experimental spectra. nih.gov For similar molecules, studies have shown that the experimental and theoretically calculated vibrational frequencies are in good agreement. nih.gov
Table 2: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Amino (NH₂) | N-H Stretch | 3500 - 3300 |
| Oxime (C=NOH) | O-H Stretch | Broad, ~3200 - 3600 |
| C=N Stretch | ~1650 | |
| Phenyl (C₆H₅) | C-H Stretch | ~3100 - 3000 |
| C=C Stretch | ~1600 - 1450 | |
| Methylene (CH₂) | C-H Stretch | ~2960 - 2850 |
Note: The exact wavenumbers can be influenced by factors such as hydrogen bonding and the physical state of the sample.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.
For 2-amino-1-phenylethanone, a closely related compound, the molecular ion peak would be observed at m/z 135. nih.gov The fragmentation of this compound under mass spectrometric conditions would likely involve cleavages at the C-C bond adjacent to the carbonyl group and within the side chain, leading to characteristic fragment ions. Analysis of these fragments helps to confirm the molecular structure. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.
Solid-State Structure Determination
The arrangement of molecules in the solid state, including their conformation and intermolecular interactions, is elucidated using X-ray crystallography.
X-ray Crystallography and Crystal Structure Analysis
Table 3: Crystallographic Data for a Related Compound ((E)-1-(4-Aminophenyl)ethanone oxime)
| Parameter | Value |
| Crystal System | Not specified |
| Space Group | Not specified |
| Temperature | 100 K |
| Dihedral Angle (Oxime group to benzene (B151609) ring) | 5.58 (3)° |
| R-factor | 0.040 |
| wR-factor | 0.108 |
Source: Information for (E)-1-(4-Aminophenyl)ethanone oxime. researchgate.net
Intermolecular Interactions and Hydrogen Bonding Networks
In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions, primarily hydrogen bonds. The amino group (-NH₂) and the oxime hydroxyl group (-OH) are both capable of acting as hydrogen bond donors, while the nitrogen atom of the oxime and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors.
In the crystal structure of (E)-1-(4-aminophenyl)ethanone oxime, intermolecular O—H···N and N—H···O hydrogen bonds link the molecules, creating a three-dimensional network. researchgate.net Similar hydrogen bonding patterns are anticipated for this compound, playing a crucial role in the stability of its crystal lattice. The ability of a molecule to form hydrogen bonds requires the presence of a nitrogen, oxygen, or fluorine atom and a hydrogen atom bonded to one of these electronegative atoms. youtube.com The study of these interactions is vital for understanding the physical properties of the compound, such as its melting point and solubility.
Conformational Preferences in the Crystalline State
The three-dimensional arrangement of atoms and functional groups in this compound within a crystal lattice provides crucial insights into its solid-state properties and intermolecular interactions. X-ray diffraction studies on related Schiff bases bearing an oxime unit reveal significant conformational features. For instance, in 1-(4-{[(E)-5-chloro-2-hydroxybenzylidene]amino}phenyl)ethanone oxime, the two aromatic rings linked by the azomethine group are twisted relative to each other by approximately 44.4 degrees. nih.gov A key stabilizing feature in the crystal structure of such compounds is the formation of intramolecular hydrogen bonds. Specifically, the phenolic hydrogen atom can form a hydrogen bond with the nitrogen atom of the azomethine group, creating a stable S(6) ring motif. nih.gov
Computational Chemistry and Quantum Mechanical Investigations
Computational chemistry provides a powerful lens for examining the molecular structure, electronic properties, and reactivity of this compound at the atomic level. These theoretical approaches complement experimental data and offer predictive insights.
Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry and electronic characteristics of chemical systems. For oxime derivatives, DFT calculations, often using functionals like PBE1PBE or B3LYP with a suitable basis set such as 6-31+G*, are employed to determine the most stable, low-energy conformation of the molecule. biointerfaceresearch.com This geometry optimization process minimizes the energy of the molecule, providing theoretical bond lengths, bond angles, and dihedral angles.
DFT calculations also elucidate fundamental electronic properties. For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key outputs. biointerfaceresearch.com These orbitals are fundamental to understanding the electronic transitions and reactivity of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and the possibility of intramolecular charge transfer. biointerfaceresearch.comresearchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique that interprets the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. q-chem.com This method provides detailed information about the electronic structure, including the hybridization of atomic orbitals and the nature of chemical bonds. q-chem.com
For molecules like this compound, NBO analysis can quantify the delocalization of electron density, particularly the hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions, often represented as E(2) stabilization energies, indicate the extent of intramolecular charge transfer from, for example, a lone pair on the nitrogen or oxygen atoms to adjacent antibonding orbitals. This analysis helps to understand the stability of the molecule arising from these electron delocalization effects. biointerfaceresearch.com
The theories of Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) are computational tools used to identify and characterize non-covalent interactions within and between molecules. These interactions are crucial for understanding crystal packing, molecular recognition, and biological activity.
RDG analysis, in particular, provides a visual representation of weak interactions. researchgate.net By plotting the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue, it is possible to distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions. The resulting 3D plots highlight regions in the molecule where these non-covalent interactions are significant, such as between the hydrogen atoms of the amino group and the oxygen atom of the oxime, or between aromatic rings in a crystal lattice. researchgate.net
Frontier Molecular Orbital (FMO) theory is central to explaining the chemical reactivity of molecules. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. researchgate.net
The spatial distribution of HOMO and LUMO densities in this compound indicates the likely sites for electrophilic and nucleophilic attack, respectively. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The HOMO-LUMO energy gap is a measure of the molecule's excitability and chemical reactivity. biointerfaceresearch.com From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, as shown in the table below.
Table 1: Global Chemical Reactivity Descriptors Derived from FMO Analysis
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A global index that measures the propensity of a species to accept electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |
These descriptors provide a quantitative framework for predicting the reactivity and stability of this compound.
Molecular Electrostatic Potential (MEP) and Fukui functions are conceptual DFT tools that are invaluable for predicting the reactive behavior of a molecule. The MEP map provides a visual guide to the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net
For this compound, the MEP surface would likely show negative potential around the electronegative oxygen and nitrogen atoms of the oxime and amino groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amino and hydroxyl groups, marking them as sites for nucleophilic attack. researchgate.net
The Fukui function goes a step further by identifying which atoms within the molecule are most affected by the addition or removal of an electron. It helps to pinpoint the most electrophilic and nucleophilic sites with greater precision than MEP alone. This analysis is crucial for understanding the regioselectivity of various chemical reactions involving this compound.
Conformational Energy Landscape and Isomerism
The structural complexity of this compound gives rise to a multifaceted conformational energy landscape, primarily defined by isomerism around the carbon-nitrogen double bond and rotational degrees of freedom within the molecule's backbone. Computational and spectroscopic studies, particularly on analogous compounds, provide significant insights into the relative stabilities of these different forms.
Isomerism at the C=N Double Bond
A primary feature of the molecular structure of this compound is the potential for geometric isomerism about the C=N double bond. This results in two distinct isomers: the E-isomer and the Z-isomer. The nomenclature follows the Cahn-Ingold-Prelog priority rules, where the priority of the substituents on each atom of the double bond is determined. wikipedia.org For this compound, the phenyl group and the aminomethyl group are attached to the carbon, while the hydroxyl group and a lone pair are on the nitrogen.
Detailed research on the closely related compound, acetophenone oxime (which lacks the amino group), has provided quantitative data on the prevalence and stability of these isomers. Experimental analysis using ¹H NMR spectroscopy revealed that acetophenone oxime exists as a mixture of two geometric isomers in a ratio of approximately 8:1. misuratau.edu.ly Theoretical calculations employing the mechanical mechanism method (MM2) were used to determine the minimized energies for these isomers, identifying the major, more stable isomer as the E-isomer. misuratau.edu.ly In the E-isomer, the hydroxyl group of the oxime is positioned opposite to the phenyl group, whereas in the minor Z-isomer, they are on the same side (syn-positioned). misuratau.edu.ly
The calculated energy difference underscores the greater stability of the E-isomer. These findings suggest that this compound would also predominantly exist in the more stable E configuration.
Interactive Data Table: Calculated Energies of Acetophenone Oxime Isomers
| Isomer | Configuration | Minimized Energy (kcal/mol) | Predicted Stability |
| E-isomer | Hydroxyl group opposite to phenyl group | 3.65 | More Stable (Major) |
| Z-isomer | Hydroxyl group on the same side as phenyl group | 6.88 | Less Stable (Minor) |
This data is for the analogous compound acetophenone oxime and was calculated using the MM2 method. misuratau.edu.ly
Conformational Flexibility and Rotational Barriers
Beyond the fixed E/Z isomerism, the conformational landscape is shaped by rotation around several single bonds:
Aryl-Oxime Bond Rotation: The rotation around the single bond connecting the phenyl ring to the oxime carbon (C-C) is a key determinant of the molecule's three-dimensional shape. Studies on sterically hindered aromatic oximes, such as E-1-(2,4,6-trimethylphenyl)ethanone oxime, have estimated the rotational barrier for the aryl-oxime bond to be approximately 5.8 kcal/mol. researchgate.net In this specific analogue, X-ray analysis revealed a significant dihedral angle of 70.8° between the plane of the aromatic ring and the oxime plane, indicating that substantial deviation from co-planarity is possible. researchgate.net This suggests that while there is an energetic barrier, rotation between the phenyl and oxime moieties is a dynamic process at room temperature.
Amino Group Rotation: The presence of the aminomethyl group introduces additional conformational complexity. Computational studies on related aromatic amines, like 2-chloroaniline, show that the rotation of an amino group is not a simple process and can involve multiple transition states with varying energy barriers. uisek.edu.ec The pyramidal nature of the -NH₂ group and its interaction with adjacent parts of the molecule mean that its rotational energy profile can be complex. uisek.edu.ec
Mechanistic Investigations and Chemical Transformations of 2 Amino 1 Phenylethanone Oxime
Reactivity at the Oxime Functional Group
The oxime functional group (-C=N-OH) is a pivotal site for a variety of chemical reactions, including oxidation, reduction, and nucleophilic attack. These transformations allow for the conversion of 2-Amino-1-phenylethanone oxime into a range of other valuable chemical entities.
The oxidation of oximes can lead to the formation of several products, with the generation of nitrile oxides being a particularly significant pathway for the synthesis of heterocyclic compounds. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided search results, the general reactivity of oximes suggests potential pathways. The oxidation of the oxime group can lead to the corresponding nitroso compound .
Nitrile oxides are highly reactive intermediates that can be generated from oximes and readily participate in 1,3-dipolar cycloaddition reactions, providing a powerful tool for the synthesis of isoxazoles and isoxazolines organic-chemistry.orgmaynoothuniversity.iechemtube3d.com. The in-situ generation of nitrile oxides from oximes can be achieved using various reagents.
Table 1: Reagents for the Generation of Nitrile Oxides from Oximes
| Reagent/Method | Description | Reference |
| tert-Butyl hypoiodite (B1233010) (t-BuOI) | Generated in situ from t-BuOCl and NaI, this reagent facilitates the cycloaddition of oximes to alkenes or alkynes under mild conditions. | organic-chemistry.org |
| Chloramine-T | Mediates the formation of nitrile oxides from aldoxime precursors. | maynoothuniversity.ie |
| N-Chlorosuccinimide (NCS) / Base | A common method for the generation of nitrile oxides from oximes. | maynoothuniversity.ie |
| Light-Accelerated Ligation | A catalyst-free 1,3-dipolar cycloaddition can be achieved by equipping the oxime with a chromophore, which generates the nitrile oxide upon light irradiation. | researchgate.net |
The general mechanism for nitrile oxide formation involves the removal of the hydroxyl proton from the oxime by a base, followed by the elimination of a leaving group, such as a halide chemtube3d.com. These nitrile oxides can then react with various dipolarophiles in cycloaddition reactions organic-chemistry.orgresearchgate.net.
The reduction of the oxime functional group is a well-established method for the synthesis of primary amines . This transformation is of significant interest as it converts the C=N bond of the oxime into a C-N single bond, yielding a vicinal diamine in the case of this compound. A variety of reducing agents can be employed for this purpose.
Commonly used reducing agents for the conversion of oximes to amines include sodium borohydride (B1222165) in combination with various catalysts, as well as catalytic hydrogenation niscpr.res.in. The choice of reagent and reaction conditions can influence the selectivity and yield of the resulting amine.
Table 2: Selected Reagents for the Reduction of Oximes to Amines
| Reagent System | Conditions | Outcome | Reference |
| Sodium Borohydride / Copper(II) Sulfate (B86663) | Methanol, reflux | Yields a mixture of primary and secondary amines. | niscpr.res.in |
| Sodium Borohydride / Zirconium(IV) Chloride on Alumina | Solvent-free, room temperature | Rapid and efficient reduction to primary amines in high yields. | scispace.com |
| Sodium Borohydride / Nano Copper on Charcoal | Ethanol, reflux | High to excellent yields of amines. | researchgate.net |
| Catalytic Hydrogenation (e.g., Pd/C) | Various solvents and conditions | Can be highly diastereoselective, particularly for α-hydroxy-substituted oximes. | uc.pt |
The reduction of oximes with sodium borohydride is often enhanced by the addition of transition metal salts, which are believed to form complex metal borides that act as the true reducing species niscpr.res.in. For instance, the NaBH4/CuSO4 system can reduce a variety of oximes, although it may lead to the formation of both primary and secondary amines niscpr.res.in. In contrast, the NaBH4/ZrCl4/Al2O3 system offers a rapid and efficient solvent-free method for obtaining primary amines in high yields scispace.com. Catalytic hydrogenation is another powerful method, and has been shown to be highly diastereoselective in the reduction of related oxime structures uc.pt.
The oxime functional group can participate in nucleophilic addition and ligation reactions, which are fundamental in the field of bioconjugation and materials science organic-chemistry.orgrsc.orgresearchgate.netnih.govnih.gov. Oxime ligation is a bioorthogonal reaction involving the formation of a stable oxime bond from the reaction of an aminooxy compound with an aldehyde or a ketone rsc.orgresearchgate.net. While this compound itself is the product of such a ligation, its oxime nitrogen can still exhibit nucleophilic character.
The oxime ligation reaction is typically catalyzed by nucleophilic catalysts such as aniline (B41778) or its derivatives, which accelerate the reaction by forming a more reactive protonated Schiff base intermediate rsc.orgresearchgate.net. Arginine has also been shown to catalyze hydrazone and oxime ligations, with the guanidinium (B1211019) group playing a key role in the catalytic mechanism chemrxiv.org.
The general principle of oxime ligation involves the nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone rsc.org. This reaction is reversible and its rate can be significantly influenced by pH and the presence of catalysts.
Reactivity of the Aromatic Amino Substituent
The primary amino group attached to the phenyl ring is another key reactive site in this compound, enabling a range of chemical transformations including electrophilic aromatic substitution and condensation reactions to form Schiff bases.
The amino group (-NH2) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions and making the ring more susceptible to attack by electrophiles. The directing effect of the oxime group itself is less pronounced, but the powerful activating effect of the amino group is expected to dominate the regioselectivity of EAS reactions on this compound.
Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are predicted to occur primarily at the positions ortho and para to the amino group.
The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing an azomethine (-C=N-) group . These Schiff bases are important ligands in coordination chemistry, capable of forming stable complexes with various metal ions rsc.orgnih.govsciencepg.netjocpr.comresearchgate.netcore.ac.ukarpgweb.com.
The formation of a Schiff base from 1-(4-aminophenyl)ethanone oxime and 4-methylbenzaldehyde (B123495) has been reported, demonstrating the feasibility of this reaction researchgate.net. The reaction typically proceeds by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.
Table 3: Examples of Schiff Base Formation from Amino-Containing Compounds
| Amine Reactant | Carbonyl Reactant | Product Type | Reference |
| 1-(4-aminophenyl)ethanone oxime | 4-methylbenzaldehyde | Schiff base containing an oxime moiety | researchgate.net |
| 2-amino-4-nitrophenol | 2,3-butanedionemonoxime | Schiff base ligand | |
| 2-aminophenol (B121084) | Salicylaldehyde | Schiff base ligand | rsc.org |
| (2-amino-5-chlorophenyl)phenyl methanone | Furfural | Schiff base ligand | nih.gov |
| Phenylalanine | Benzaldehyde (B42025) or acetone (B3395972) | Amino acid-derived Schiff base | jocpr.com |
The resulting Schiff bases, particularly those derived from this compound, are of interest due to their potential to act as polydentate ligands, coordinating to metal ions through the nitrogen atoms of both the imine and oxime groups, and potentially the oxygen atom of the oxime. This has led to the synthesis and characterization of numerous metal complexes with Schiff bases derived from similar amino-functionalized precursors nih.govjocpr.comcore.ac.ukarpgweb.com.
Rearrangement Reactions Involving the Oxime Moiety
The oxime functional group of this compound is a versatile platform for various molecular rearrangements, leading to the synthesis of valuable nitrogen-containing compounds. These transformations, primarily the Beckmann and Neber rearrangements, involve intricate mechanistic pathways and are often influenced by the reaction conditions and catalytic systems employed.
The Beckmann rearrangement is a well-established acid-catalyzed reaction that transforms oximes into substituted amides or nitriles. wikipedia.orglibretexts.orgbyjus.com This rearrangement is a cornerstone in organic synthesis for the formation of amide bonds. nih.govunica.it
The classical mechanism of the Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group by an acid, which converts it into a good leaving group (water). masterorganicchemistry.comyoutube.com This is followed by a concerted migration of the group anti-periplanar to the leaving group from the carbon to the nitrogen atom, with simultaneous expulsion of the leaving group. masterorganicchemistry.comorganic-chemistry.orgchem-station.com This key step results in the formation of a nitrilium ion intermediate. nih.gov Subsequent hydration of the nitrilium ion, followed by tautomerization, yields the corresponding amide. byjus.commasterorganicchemistry.comyoutube.com
In the case of this compound, the stereochemistry of the oxime (E or Z isomer) will determine which group migrates. If the phenyl group is anti to the hydroxyl group, it will migrate, leading to the formation of N-phenyl-2-aminoacetamide. Conversely, if the aminomethyl group is anti, its migration would result in 2-amino-N-phenylacetamide. The relative migratory aptitude of different groups generally follows the order: aryl, alkenyl > tertiary alkyl > secondary alkyl > primary alkyl. chem-station.com
A computational study on acetone oxime in a Beckmann solution revealed that the rearrangement involves three acetic acid molecules and a proton, which stabilize the leaving hydroxyl group in the transition state. wikipedia.org This highlights the crucial role of the solvent and acidic medium in facilitating the reaction.
While strong acids like sulfuric acid are traditionally used, a wide array of catalytic systems and reagents have been developed to promote the Beckmann rearrangement under milder conditions. wikipedia.org These include:
Lewis Acids: Metal halides such as mercury(II) chloride (HgCl₂) and zinc chloride (ZnCl₂) have been employed as catalysts. nih.govchem-station.com For instance, a mercury(II) complex with a perimidine-2-thione ligand has been shown to effectively catalyze the rearrangement of various ketoximes to amides under mild conditions. nih.gov
Activating Agents: Reagents like tosyl chloride, thionyl chloride, phosphorus pentachloride, and cyanuric chloride can convert the hydroxyl group into a better leaving group, thereby facilitating the rearrangement. wikipedia.orgchem-station.com
Organocatalysts: A boronic acid/perfluoropinacol system has been reported as a true organocatalytic system for the Beckmann rearrangement under ambient conditions. organic-chemistry.org
Solid Acids and Naturally Occurring Acids: Solid acids like aluminosilicate (B74896) materials and naturally occurring organic acids such as citric acid and tartaric acid have been used to promote the rearrangement under solvent-free conditions, often with thermal or microwave irradiation. researchgate.net
The choice of catalyst and reaction conditions can significantly impact the reaction's efficiency and selectivity. For example, using hydroxylamine-O-sulfonic acid (HOSA) with zinc(II) in water provides an environmentally friendly method for producing secondary amides. organic-chemistry.org
Table 1: Catalytic Systems for Beckmann Rearrangement
| Catalyst/Reagent | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Mercury(II) complex | CH₃CN, 80 °C, N₂, 12 h | Amides | nih.gov |
| p-Toluenesulfonyl chloride (p-TsCl) | Mechanochemical milling | Amides | unica.it |
| Cyanuric chloride/Zinc chloride | - | Amides | chem-station.com |
| Boronic acid/Perfluoropinacol | Ambient | Amides | organic-chemistry.org |
| Tartaric acid | Solvent-free, 180 °C | Amides | researchgate.net |
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solution-based methods. scispace.com The mechanochemical Beckmann rearrangement offers several advantages, especially for solid oximes with high melting points. scispace.comacs.org
This technique often involves ball milling the oxime with a suitable activating agent, such as p-toluenesulfonyl chloride (p-TsCl) or a combination of aluminosilicate materials and phosphorus pentoxide. unica.itresearchgate.net The mechanical energy provided during milling can overcome activation barriers and promote the rearrangement, often in the absence of a solvent. acs.org For instance, the milling of acetophenone (B1666503) oxime with p-TsCl has been shown to produce acetanilide. unica.it This approach aligns with the principles of green chemistry by reducing or eliminating the use of hazardous solvents. scispace.com
The Neber rearrangement provides a pathway to synthesize α-amino ketones from ketoximes, representing a valuable transformation in organic synthesis. wikipedia.orgnumberanalytics.com This reaction is a potential side reaction to the Beckmann rearrangement but can be favored under specific conditions. wikipedia.org
The reaction begins with the conversion of the oxime to an O-sulfonate ester, typically a tosylate, by reacting it with tosyl chloride. wikipedia.org Treatment with a base then leads to the formation of a carbanion at the α-carbon. This carbanion displaces the tosylate group in an intramolecular nucleophilic substitution, forming an intermediate azirine. Subsequent hydrolysis of the azirine yields the final α-amino ketone product. wikipedia.org The Neber rearrangement is particularly useful for synthesizing various biologically active compounds and natural products where the α-amino ketone moiety is a key structural feature. numberanalytics.com
Beckmann Rearrangement to Amides and Nitriles
Transition Metal-Catalyzed Processes
Transition metals play a significant role in catalyzing various transformations of oximes, including rearrangements and reductions. nih.govrsc.org While the Beckmann rearrangement is often promoted by acidic catalysts, transition metal complexes can also facilitate this reaction. For example, mercury(II) complexes have been shown to be effective catalysts. nih.gov
Furthermore, transition metal catalysts, such as those based on boron trifluoride, can catalyze the reductive rearrangement of oximes in the presence of hydrosilanes to yield secondary amines. rsc.org The mechanism of these reactions can be complex, potentially involving multiple pathways.
The ability of the oxime group and the adjacent amino group in this compound to coordinate with metal centers suggests potential for a range of other transition metal-catalyzed reactions, although specific examples for this particular compound are not extensively documented in the provided search results.
Palladium-Catalyzed C-H Functionalization Directed by 2-Aminoacetophenone (B1585202) Oxime Auxiliaries
Palladium catalysis is a powerful method for C-H bond functionalization, and the use of directing groups is crucial for achieving high levels of selectivity. Bidentate auxiliaries, which can form stable cyclic intermediates with the palladium catalyst, are particularly effective. nih.gov The 2-aminoacetophenone oxime moiety can be incorporated into substrates to direct the functionalization of C-H bonds, leveraging the formation of stable palladacycle intermediates to control the reaction's outcome. nih.gov This strategy has been systematically investigated, particularly in the context of α-amino acid (αAA) synthesis, where amide-linked auxiliaries attached to the N- or C-terminus guide the regioselective and stereoselective functionalization of C(sp³)–H bonds. nih.gov
The directing capability of the 2-aminoacetophenone oxime auxiliary is rooted in its ability to form a stable five- or six-membered palladacycle intermediate. This process typically begins with the coordination of the amino and oxime groups to a Pd(II) center. This chelation brings the palladium catalyst into close proximity to specific C-H bonds within the substrate, facilitating their activation.
Systematic investigations have shown that amide-linked auxiliaries can direct C-H functionalization through the formation of these palladacycle intermediates. nih.gov The geometry and stability of these intermediates dictate the regioselectivity of the C-H activation step. Once the palladacycle is formed, a variety of transformations can occur at the activated C-H bond, including arylation, alkenylation, alkynylation, and alkylation. nih.gov A conceptually related approach involves the reaction of an oxime ester function with an aromatic C-H bond under redox-neutral conditions, which appears to proceed through the oxidative addition of the N-O bond to a Pd(0) species, followed by the formation of a Pd(II) complex. berkeley.edu
The general mechanism for these auxiliary-directed reactions can be summarized as follows:
Coordination: The bidentate auxiliary coordinates to the Pd(II) catalyst.
C-H Activation: The palladium center abstracts a proton from a nearby C-H bond, forming a stable palladacycle. This is often the rate-determining step.
Functionalization: The resulting organopalladium intermediate reacts with a coupling partner (e.g., an aryl halide, alkyne, or alkylating agent).
Reductive Elimination: The final product is released, and the Pd(II) catalyst is regenerated, completing the catalytic cycle.
A key advantage of using directing groups like 2-aminoacetophenone oxime is the ability to achieve high regioselectivity. The structure of the palladacycle intermediate precisely controls which C-H bond is activated.
γ-C(sp³)–H Activation: In the functionalization of α-amino acid derivatives, auxiliaries attached to the N-terminus can direct the activation of C(sp³)–H bonds at the γ-position. nih.gov This allows for the synthesis of a wide range of complex and non-proteinogenic amino acids from simple precursors like alanine. nih.gov For instance, γ-arylated valine derivatives can undergo palladium-catalyzed carbonylative cyclization, where mechanistic studies have revealed that the cleavage of the γ-C(sp³)–H bond can be favored over the kinetically faster ε-C(sp²)–H bond activation under conditions of thermodynamic control. rsc.org This control enables the selective formation of γ-lactams. rsc.org
β-C(sp²)–H Activation: While the focus has often been on sp³ C-H bonds, the activation of sp² C-H bonds is also a significant application. Rhodium(III) catalysts have been used for the reaction of aryl oximes with internal alkynes, which proceeds via a nitrogen-directed C(sp²)–H cyclization. rsc.org This initial C-H activation is followed by a spiro-cyclization involving C-C bond activation, demonstrating a tandem process for skeletal diversification. rsc.org
The table below summarizes representative findings in palladium-catalyzed C-H functionalization where oxime-related directing groups were employed.
| Substrate Type | C-H Bond Activated | Coupling Partner | Catalyst System | Product Type | Ref |
| α-Amino Acid Derivatives | β, γ, δ C(sp³)-H | Aryl/Alkenyl Halides, Alkynes | Pd(OAc)₂ / Auxiliary | Functionalized α-Amino Acids | nih.gov |
| γ-Arylated Valine Derivatives | γ-C(sp³)-H | CO | Pd(OAc)₂ | γ-Lactams | rsc.org |
| Aryl Oximes | C(sp²)-H | Internal Alkynes | [RhCp*Cl₂]₂ | N-(2-cyanoaryl) indanone imines | rsc.org |
| Aromatic Oxime Esters | C(sp²)-H | Intramolecular | Pd(dba)₂ / Ligand | Indoles | berkeley.edu |
Copper-Mediated C-H Functionalization
Copper catalysts have gained prominence as inexpensive and less toxic alternatives to palladium for C-H functionalization. rsc.org Copper can mediate a variety of oxidative C-H functionalization reactions, often using air or molecular oxygen as the terminal oxidant. rsc.orgnih.gov
In the context of substrates related to this compound, copper has been effectively used to mediate the C-H activation of 2'-aminoacetophenones. organic-chemistry.org A study demonstrated that using a system of Cu(OAc)₂·H₂O, NaOAc, and air, 2'-N-aryl/alkylaminoacetophenones undergo cross-dehydrogenative C-N annulation to produce isatins in good yields. organic-chemistry.org The mechanism is proposed to involve the reduction of Cu(II) to Cu(I) during the C-H activation step, followed by reoxidation by air to regenerate the active catalyst. organic-chemistry.org The amino group on the substrate plays a crucial role in this activation. organic-chemistry.org
Furthermore, copper-catalyzed couplings of oxime acetates with isothiocyanates have been developed to synthesize 2-aminothiazoles. organic-chemistry.org This transformation proceeds through copper-catalyzed N-O bond cleavage and the activation of vinyl sp² C-H bonds. organic-chemistry.org Similarly, a copper-catalyzed [3+2] oxidative cyclization of oxime acetate (B1210297) with sodium thiocyanate (B1210189) provides another route to 2-aminothiazoles. rsc.org These reactions highlight the versatility of the oxime group in copper-mediated transformations, where it can act not only as a directing group but also as an internal oxidant. organic-chemistry.org
The following table details research findings for copper-mediated functionalization of related substrates.
| Substrate | Reagent(s) | Catalyst System | Conditions | Product | Yield | Ref |
| 2'-N-Aryl/alkylaminoacetophenones | Air | Cu(OAc)₂·H₂O, NaOAc | DMSO, 80°C | Isatins | up to 82% | organic-chemistry.org |
| 2'-N-Benzylaminoacetophenones | - | CuBr | CH₃CN | Benzamides | - | organic-chemistry.org |
| Oxime Acetates | Isothiocyanates | CuI, Cs₂CO₃ | Toluene, 105°C | 2-Aminothiazoles | up to 84% | organic-chemistry.org |
| Oxime Acetate | Sodium Thiocyanate | Cu(OAc)₂·H₂O | DCE/H₂O, 80°C | 2-Aminothiazoles | Good to Excellent | rsc.org |
Other Metal-Involving Reactions and Complex Formation
Beyond palladium and copper, this compound and related oxime-containing compounds participate in a diverse range of metal-involving reactions and readily form stable coordination complexes. nih.gov The oxime group (>C=N-OH) is a versatile functional group that can be transformed into various other functionalities, and metal ions can mediate or catalyze these conversions. researchgate.net
The ability of oximes to act as ambidentate nucleophiles allows them to coordinate to metal centers through either the nitrogen or oxygen atom. acs.org This coordination can activate the oxime moiety for further reactions or stabilize otherwise unstable species. researchgate.net The complexation of this compound with metal ions is a key aspect of its chemical reactivity.
Metal-involving reactions of oximes are extensive and include: nih.govacs.org
Synthesis of Heterocycles: Metal-catalyzed reactions of oximes are widely used to prepare aza-heterocycles. researchgate.net For example, rhodium catalysts have been employed in the synthesis of N-(2-cyanoaryl) indanone imines from aryl oximes. rsc.org
Reductions and Oxidations: The oxime group can be reduced to an amine or oxidized to a nitroso compound, processes which can be influenced by the presence of metal catalysts.
Rearrangements: Metal complexes can facilitate rearrangements of the oxime functionality.
Formation of Cages and Supramolecular Structures: The coordinating ability of the oxime and amino groups can be exploited in the construction of complex, multi-metallic cage compounds and supramolecular assemblies. nih.gov In the solid state, the parent compound (E)-1-(4-aminophenyl)ethanone oxime forms a supramolecular network through intermolecular O-H···N and N-H···O hydrogen bonds. researchgate.net
The condensation of formaldehyde (B43269) with metal-coordinated amino acids like glycine (B1666218) has been studied, showing that the metal ion (e.g., Co(III), Cu(II)) plays a significant role in the reaction pathway, sometimes leading to cyclization and the formation of oxazolidine-type rings. rsc.org This demonstrates the broader principle of how metal coordination to amino-functionalized compounds can direct subsequent chemical transformations.
Synthetic Applications and Derivatization Strategies of 2 Amino 1 Phenylethanone Oxime in Organic Synthesis
Building Block for Nitrogen-Containing Heterocyclic Systems
The strategic placement of the amino and oxime functionalities in 2-Amino-1-phenylethanone oxime facilitates its use in a variety of annulation reactions to form fused heterocyclic rings. The amino group typically acts as a nucleophile, while the oxime can participate in reactions through its nitrogen or oxygen atoms, often after conversion to a more reactive intermediate. This reactivity profile is instrumental in the synthesis of numerous important heterocyclic scaffolds.
Synthesis of Quinoline (B57606) and Quinolone Scaffolds
While direct, single-step syntheses of quinolines from this compound are not the most classical routes, modified Friedländer-type reactions demonstrate the utility of related o-aminoaryl oximes in constructing the quinoline core. The Friedländer synthesis traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. eurekaselect.comorganic-chemistry.org
A notable adaptation involves a solid-phase Friedländer-type reaction. In this approach, 2-aminobenzoyl compounds are condensed with an alkoxyamine linker on a solid support to generate resin-bound oximes. These immobilized oximes are then reacted with ketones in the presence of an acid like trifluoroacetic acid (TFA). This sequence results in a cyclative cleavage from the solid support, affording the desired quinoline products. tubitak.gov.tr This methodology highlights the potential of the oxime group, derived from a 2-aminoaryl ketone, to serve as a linchpin in modern synthetic strategies for quinoline assembly.
Another relevant, though less direct, application involves the synthesis of quinolin-2(1H)-one derivatives that incorporate an oxime function. These syntheses typically proceed through the alkylation of hydroxyl-substituted quinolinones, followed by reaction with hydroxylamine (B1172632). nih.gov While this builds the oxime onto a pre-existing quinolone, it underscores the chemical compatibility and interest in combining these two pharmacologically important motifs.
Table 1: Representative Friedländer-Type Synthesis of Quinolines
| Starting Materials | Reagents & Conditions | Product Type | Yield | Ref |
| Resin-bound 2-aminobenzoyl oxime, Ketones | TFA, 1,2-dichloroethane (B1671644) (DCE), reflux | Substituted quinolines | Good | tubitak.gov.tr |
| 2-Aminoaryl ketones, Carbonyl compounds with active methylene (B1212753) | Organocatalyst (MOPS/Al2O3), Microwave | Substituted quinolines | High | eurekaselect.com |
This table illustrates general conditions for Friedländer synthesis using precursors related to this compound.
Construction of Indole (B1671886) and Indazole Frameworks
The structure of this compound is well-suited for conversion into indazole and indole frameworks.
Indazole Synthesis: The synthesis of 1H-indazoles from o-aminobenzoximes is a well-established route. A mild and efficient method involves the treatment of an o-aminobenzoxime with triphenylphosphine, iodine, and imidazole. tubitak.gov.tr This reaction proceeds through the selective activation of the oxime's hydroxyl group to form an oxime-phosphonium ion intermediate. The adjacent amino group then acts as an intramolecular nucleophile, attacking the activated N-O bond to facilitate N-N bond formation and subsequent cyclization to the indazole ring. This method is notable for its good to excellent yields and tolerance of various functional groups. tubitak.gov.tr
Indole Synthesis: Direct conversion of this compound to an indole is less common; however, its parent ketone, 2-amino-1-phenylethanone, is a logical precursor. The Bischler indole synthesis, for example, utilizes an α-arylamino-ketone. A synthetic route starting from acetophenone (B1666503) involves bromination to yield phenacyl bromide, followed by reaction with an aniline (B41778) to produce a 2-(arylamino)-1-phenylethanone intermediate. This intermediate can then undergo acid-catalyzed cyclization, such as with trifluoroacetic acid, to form the indole ring. researchgate.net This pathway suggests a potential two-step conversion from 2-Amino-1-phenylethanone via reduction of the oxime to the amine, followed by N-arylation and cyclization.
Preparation of Quinazoline (B50416) Derivatives
Quinazoline scaffolds can be efficiently prepared from o-aminoaryl oxime precursors. A microwave-promoted, free-radical-based synthesis involves the reaction of O-phenyl oximes with various aldehydes in the presence of zinc chloride. This rapid and convenient method works well for a range of aldehyde types, including alkyl, aryl, and heterocyclic aldehydes. eurekaselect.com
Furthermore, 2-aminoacetophenone (B1585202) oxime derivatives are key starting materials for quinazoline 3-oxides. These can be synthesized in a one-pot reaction by reacting the amino oxime with benzaldehyde (B42025) derivatives. The reaction is thought to proceed through the initial formation of a Schiff base, which then undergoes cyclocondensation to yield a dihydroquinazoline (B8668462) 3-oxide intermediate that can be subsequently oxidized. wum.edu.pl
Table 2: Synthesis of Quinazolines and Quinazoline 3-Oxides from Oxime Precursors
| Precursor | Reagent(s) | Product | Conditions | Ref |
| O-Phenyl Oximes | Aldehydes, ZnCl₂ | Functionalized Quinazolines | Microwave irradiation | eurekaselect.com |
| 2-Aminobenzaldoxime | Benzaldehyde derivatives, H₂O₂-sodium tungstate | Quinazoline 3-oxides | THF, 24 h | wum.edu.pl |
| 2-Aminoacetophenone oxime | Benzaldehyde derivatives | 1,2-Dihydroquinazoline 3-oxides | Ethanol, RT, 24 h | wum.edu.pl |
Stereoselective Synthesis of Benzodiazepine (B76468) Derivatives
The 1,4-benzodiazepine (B1214927) framework, a privileged structure in medicinal chemistry, is most commonly synthesized from 2-aminobenzophenones. wum.edu.plwum.edu.plresearchgate.net 2-Amino-1-phenylethanone, the parent ketone of the subject oxime, falls into this class of precursors. A classical and widely used route is the reaction of a 2-aminobenzophenone (B122507) with an α-amino acid ester hydrochloride (e.g., glycine (B1666218) ethyl ester hydrochloride) in a solvent like pyridine (B92270). The initial condensation forms a Schiff base, which then undergoes intramolecular cyclization to build the seven-membered diazepine (B8756704) ring.
This approach offers a clear and viable pathway for utilizing this compound in benzodiazepine synthesis, which would first involve the hydrolysis of the oxime to regenerate the parent ketone. The versatility of this method allows for the introduction of various substituents on both the benzodiazepine core and the fused phenyl ring, depending on the choice of starting 2-aminobenzophenone and amino acid. While the initial condensation does not typically create a chiral center at the 5-position, the use of chiral α-amino acids allows for the stereoselective introduction of substituents at the 3-position of the benzodiazepine ring.
Formation of Isoxazoline (B3343090) and Isoxazole (B147169) Ring Systems
The oxime functionality is a direct precursor to both isoxazoline and isoxazole rings, primarily through two major pathways: radical cyclization and 1,3-dipolar cycloaddition.
Isoxazoline Synthesis: The generation of iminoxyl radicals from oximes via oxidation can trigger intramolecular cyclization. For an appropriately unsaturated oxime, a 5-exo-trig cyclization of the iminoxyl radical onto a double bond is a common pathway to form a five-membered isoxazoline ring. wikipedia.org Another strategy involves the intermolecular addition of the oxime to an activated alkene (dipolarophile) in a cascade reaction. This can be initiated by forming the oxime in situ, which then undergoes cyclization and subsequent intermolecular dipolar cycloaddition to yield isoxazolidines, which are reduced isoxazolines. nih.gov
Isoxazole Synthesis: Isoxazoles are typically formed via the [3+2] cycloaddition of a nitrile oxide with an alkyne. researchgate.netsynarchive.com Nitrile oxides can be readily generated in situ from aldoximes through oxidation with reagents like hypervalent iodine compounds (e.g., [hydroxy(tosyloxy)iodo]benzene) or other oxidants. rsc.org The resulting nitrile oxide dipole then reacts with an alkyne dipolarophile to construct the aromatic isoxazole ring. This method is highly versatile, allowing for the synthesis of a wide variety of substituted isoxazoles by varying the starting oxime and alkyne. researchgate.net
Table 3: Synthesis of Isoxazolines and Isoxazoles from Oximes
| Heterocycle | Method | Key Intermediate | Reagents/Conditions | Ref |
| Isoxazoline | Intramolecular Radical Cyclization | Iminoxyl radical | Oxidation (e.g., TEMPO, Selectfluor) | researchgate.net |
| Isoxazoline | Cascade [3+2] Cycloaddition | Nitrone | Hydroxylamine, haloaldehyde, dipolarophile | nih.gov |
| Isoxazole | [3+2] Cycloaddition | Nitrile Oxide | Oxime, oxidant (e.g., HTIB), alkyne | rsc.orgnih.gov |
Synthesis of Oxadiazole and Oxazine (B8389632) Structures
Oxadiazole Synthesis: The 2-amino group in conjunction with the oxime allows for pathways toward amino-substituted oxadiazoles. For instance, 2-amino-1,3,4-oxadiazoles can be synthesized via the condensation of semicarbazide (B1199961) with aldehydes, followed by an iodine-mediated oxidative C-O bond formation. researchgate.netslideshare.net While this does not directly use this compound, a related strategy could involve the conversion of the amino group of the title compound into a semicarbazide or a similar intermediate, which could then undergo intramolecular cyclization. A more direct route to 1,2,4-oxadiazoles involves the reaction of amidoximes (which can be prepared from nitriles and hydroxylamine) with nitriles or other acylating agents. organic-chemistry.org
Oxazine Synthesis: The synthesis of 1,2-oxazines can be achieved through various cycloaddition reactions. One approach involves the hetero-Diels-Alder reaction of nitrosoarenes with dienes. slideshare.net A more relevant strategy for the title compound could involve radical-based methods. For example, the radical addition-cyclization of α,β-unsaturated hydroxamates containing an oxime ether provides a novel route to amino-1,2-oxazinones, which are valuable synthons for β-amino acids. nih.gov This highlights a potential pathway where the oxime group participates in a radical cyclization to form the six-membered oxazine ring.
Pyrrole (B145914) and Triazole Synthesis
The structural framework of this compound serves as a valuable precursor for the synthesis of nitrogen-containing heterocycles like pyrroles and triazoles.
The synthesis of pyrroles can be achieved through various strategies, one of which involves a nih.govnih.gov-sigmatropic rearrangement of O-vinyl oxime ethers followed by a Paal-Knorr reaction. thieme-connect.de This method provides a pathway to substituted pyrroles without the need to synthesize 1,4-dicarbonyl compounds directly. thieme-connect.de The pyrrole-2-aminoimidazole (P-2-AI) alkaloids, a significant class of marine natural products, are hypothesized to originate from precursors like clathrodin (B1669156) or oroidin, highlighting the importance of the pyrrole motif in bioactive molecules. nih.gov
For triazole synthesis, the "click" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, is a prominent method for creating 1,2,3-triazoles with high efficiency and regioselectivity. researchgate.net This reaction joins organic azides and alkynes to form the stable five-membered triazole ring. researchgate.net While direct synthesis of triazoles from this compound is not explicitly detailed in the provided results, the amino group of the parent compound could be converted to an azide, which would then be amenable to reaction with an alkyne to form a 1,2,3-triazole derivative. Additionally, 1,2,4-triazoles can be synthesized through various methods, including the reaction of nitriles with hydrazides. nih.gov
| Heterocycle | Synthetic Strategy | Key Features |
| Pyrroles | nih.govnih.gov-Sigmatropic rearrangement of O-vinyl oxime ethers and Paal-Knorr reaction thieme-connect.de | Access to substituted pyrroles, avoids direct synthesis of 1,4-dicarbonyls. thieme-connect.de |
| 1,2,3-Triazoles | Copper(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry) researchgate.net | High efficiency, high selectivity for 1,4- or 1,5-disubstituted products. researchgate.net |
| 1,2,4-Triazoles | Reaction of nitriles with hydrazides nih.gov | Versatile method for forming the 1,2,4-triazole (B32235) ring system. |
Synthesis of Oxime Ethers and Esters
The oxime functional group of this compound is readily derivatized to form oxime ethers and esters, which are themselves versatile intermediates in organic synthesis.
Oxime ethers can be prepared through the O-alkylation of oximes. acs.org A convenient method for synthesizing oxime ethers involves the reaction of an oxime with an alkyl halide or methyl sulfate (B86663) in the presence of a base like potassium hydroxide (B78521) in aqueous dimethyl sulfoxide (B87167) (DMSO). polyu.edu.hk This approach offers good yields and short reaction times. polyu.edu.hk
Oxime ethers serve as precursors for a variety of organic transformations. For instance, they can be used in the synthesis of other heterocyclic compounds or as intermediates in the preparation of more complex molecules. ontosight.ai The formation of an oxime ether can also protect the oxime functionality during other chemical modifications of the molecule.
Oxime esters are typically synthesized by reacting an oxime with an acid chloride or acid anhydride (B1165640). arpgweb.com These compounds are valuable in organic synthesis due to their ability to act as precursors for various functional groups and heterocyclic systems. researchgate.net For example, oxime esters can undergo reduction to form amines. researchgate.net They have also been utilized in the synthesis of heterocycles such as pyridines and quinolines. acs.orgresearchgate.net
| Derivative | Synthetic Method | Key Reagents | Applications |
| Oxime Ethers | O-alkylation of oximes acs.org | Alkyl halide or methyl sulfate, base (e.g., KOH) polyu.edu.hk | Precursors for heterocyclic synthesis, protecting groups. ontosight.ai |
| Oxime Esters | Acylation of oximes arpgweb.com | Acid chloride or acid anhydride arpgweb.com | Precursors for amines, synthesis of pyridines and quinolines. acs.orgresearchgate.net |
Role in Supramolecular Chemistry and Self-Assembly
The presence of both hydrogen bond donors (-NH2, -OH) and acceptors (N-oxime, O-oxime) in this compound makes it an excellent candidate for constructing intricate supramolecular assemblies. Through non-covalent interactions such as hydrogen bonding and π-π stacking, this molecule and its derivatives can self-assemble into higher-order structures.
The coordination of the oxime group with various metal ions is a powerful tool for directing the self-assembly process. For instance, studies on related phenolic oximes have demonstrated the formation of pseudo-macrocyclic mononuclear complexes with copper(II) ions. researchgate.net These complexes can further organize into multi-dimensional frameworks through a combination of C-H···O, O-H···O, and π-π stacking interactions. researchgate.net It is conceivable that this compound could form similar supramolecular structures, with the amino group providing an additional site for hydrogen bonding, potentially leading to even more complex and robust assemblies.
Furthermore, the derivatization of the amino group into a Schiff base can introduce additional coordination sites and steric bulk, influencing the self-assembly of the resulting metal complexes. The formation of dinuclear nickel(II) complexes with chiral α-aminooxime ligands, for example, showcases how these molecules can create intricate three-dimensional networks stabilized by numerous intermolecular and intramolecular hydrogen bonds. nih.gov This highlights the potential of this compound derivatives in the design of complex, functional supramolecular architectures.
The ability of amino acids to coordinate with metal ions and drive self-assembly into biomimetic materials offers another avenue for the application of this compound. nih.gov The amino acid-like functionality within this molecule could be exploited to create novel metal-organic frameworks with hierarchical structures.
Development of Novel Materials and Catalysts
The derivatization of this compound, particularly through the formation of Schiff bases, opens up a wide range of possibilities for the development of new materials and catalysts. Schiff base metal complexes are known for their diverse applications, including their use as catalysts in various organic transformations.
The amino group of this compound can be condensed with a variety of aldehydes and ketones to produce a library of Schiff base ligands. These ligands, featuring both the imine and oxime functionalities, can coordinate with a range of transition metals to form stable complexes with potential catalytic activity. For example, Schiff base complexes derived from 2-aminophenol (B121084) have been shown to catalyze oxidation reactions. niscpr.res.in
Research on Schiff base oxime derivatives has demonstrated their potential in various applications. For instance, novel Schiff base monoxime complexes have been synthesized and characterized, showing promising antibacterial activity. The study of these complexes revealed that their biological activity is often enhanced upon coordination with a metal ion.
The catalytic potential of metal complexes containing oxime functionalities is also well-documented. Palladium(II) complexes with phosphino-oxime ligands have been successfully employed as catalysts in the rearrangement and dehydration of aldoximes. researchgate.net This suggests that palladium complexes of this compound or its derivatives could exhibit similar catalytic properties. The table below summarizes the catalytic activity of some transition metal complexes with related Schiff base and oxime ligands.
Table 1: Catalytic Activity of Transition Metal Complexes with Related Ligands
| Catalyst System | Reaction Type | Substrate | Product | Reference |
|---|---|---|---|---|
| [Rh(COD)Cl]2 / CuI / PPh3 | Oxidative coupling | Coordinated cycloheptatriene (B165957) and internal alkyne | Rh(III)–allyl complex | researchgate.net |
| Ni-phosphine complexes | Cycloaddition | Ketenes and diynes | 2,4-cyclohexadienones | researchgate.net |
| Alumina-supported [M(habenzil)] (M=metal) | Oxidation | Cyclohexene | 2-cyclohexene-1-one, 2-cyclohexene-1-ol, etc. | niscpr.res.in |
| Ruthenium(III) complexes with Schiff bases | Not specified | Not specified | Not specified |
The development of novel materials from this compound is another promising area of research. The ability of its derivatives to form stable metal complexes can be harnessed to create new coordination polymers and metal-organic frameworks (MOFs) with interesting properties, such as porosity, and potential applications in gas storage or separation. The incorporation of this versatile molecule into polymeric structures could also lead to new functional materials with tailored optical or electronic properties.
Future Research Directions and Emerging Paradigms for 2 Amino 1 Phenylethanone Oxime Chemistry
Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity
The development of novel catalytic systems is paramount to unlocking the full synthetic potential of 2-Amino-1-phenylethanone oxime. While existing methods have demonstrated utility, the quest for catalysts that offer superior performance under milder conditions with lower environmental impact remains a significant goal.
Future research will likely focus on:
Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts (e.g., palladium, rhodium) to more sustainable and cost-effective alternatives like iron, copper, and nickel is a major trend. For instance, iron(II) phthalocyanine (B1677752) has been shown to be an effective catalyst for the synthesis of related unprotected 2-amino-1-phenylethanols from alkenes, suggesting its potential applicability to oxime chemistry. nih.gov
Photoredox Catalysis: The use of visible light to drive chemical reactions offers a green and powerful tool. Exploring photoredox-catalyzed transformations of this compound could lead to novel reaction pathways and the formation of unique molecular architectures.
Dual Catalysis: Combining two different catalytic cycles in a single pot can enable complex transformations that are not achievable with a single catalyst. Investigating dual catalytic systems, such as the combination of a transition metal catalyst with an organocatalyst, could provide new avenues for the functionalization of this compound.
Nucleophilic Catalysis: Studies have shown that substituted anilines can act as effective nucleophilic catalysts for oxime ligation, significantly enhancing reaction rates, particularly at neutral pH. nih.gov Further exploration of catalysts like p-phenylenediamine (B122844) could lead to more efficient bioconjugation and other oxime-based transformations under biologically compatible conditions. nih.gov
Enantioselective and Diastereoselective Transformations
The synthesis of single-enantiomer and diastereomer compounds is crucial in drug discovery and development, as different stereoisomers can exhibit vastly different biological activities. For this compound, which possesses a stereocenter, the development of stereoselective transformations is of high importance.
Key research directions include:
Chiral Ligand Development: The design and synthesis of new chiral ligands for transition metal catalysts are essential for achieving high levels of enantioselectivity. These ligands create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction.
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful strategy for asymmetric synthesis. Exploring the application of chiral Brønsted acids, Lewis bases, and phase-transfer catalysts to reactions of this compound could yield valuable enantiomerically enriched products.
Substrate Control: Leveraging the inherent stereochemistry of a chiral substrate to direct the stereochemical outcome of a reaction is another important strategy. For example, the use of chiral auxiliaries derived from natural products like pinane (B1207555) has been successful in the stereoselective synthesis of related amino diols. nih.gov Similar approaches could be adapted for this compound.
Kinetic Resolution: The selective reaction of one enantiomer of a racemic mixture of this compound, leaving the other unreacted, is a viable approach to obtaining enantiomerically pure material. Developing efficient catalytic systems for kinetic resolution will be a valuable endeavor.
Expanding the Scope of Directed C-H Functionalization Methodologies
The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in organic synthesis, offering a more atom-economical and efficient way to construct complex molecules. The oxime group in this compound can act as a directing group, facilitating the selective functionalization of otherwise unreactive C-H bonds.
Future research in this area will likely involve:
Novel Directing Groups: While the oxime itself is a competent directing group, the exploration of modified oxime ethers and esters could offer enhanced reactivity and altered regioselectivity.
Broader Range of Coupling Partners: Expanding the types of bonds that can be formed via C-H activation is a key objective. This includes developing methods for C-C, C-N, C-O, and C-S bond formation, thereby increasing the diversity of accessible analogues. Research has already demonstrated the feasibility of using the oxime group to direct the coupling of acetophenone (B1666503) oximes with arylacetic acids. rsc.org
Late-Stage Functionalization: Applying C-H functionalization strategies to complex, drug-like molecules containing the this compound core is a significant challenge. Developing robust methods for late-stage functionalization would be highly valuable for lead optimization in drug discovery.
Mechanistic Elucidation: A deeper understanding of the mechanisms of C-H activation reactions involving oxime directing groups is crucial for the rational design of improved catalytic systems and for predicting reaction outcomes.
Integration with Continuous Flow and Automated Synthesis Platforms
The integration of chemical synthesis with automated and continuous flow technologies is revolutionizing the way molecules are made, enabling faster reaction optimization, improved safety, and easier scale-up.
Future efforts in this domain will focus on:
Development of Flow-Based Syntheses: Translating key transformations of this compound from batch to continuous flow processes will be a major focus. This can lead to higher yields, better selectivity, and the ability to safely handle hazardous reagents and intermediates. The synthesis of other amino alcohols has been successfully demonstrated in microreactors. mit.edu
Automated Reaction Optimization: Utilizing automated platforms to rapidly screen reaction conditions (e.g., catalysts, solvents, temperatures) will accelerate the discovery of optimal protocols for the synthesis and functionalization of this compound derivatives.
In-line Analysis and Purification: Integrating analytical techniques (e.g., HPLC, NMR) directly into flow systems allows for real-time reaction monitoring and product analysis. Furthermore, the development of in-line purification modules will enable the direct isolation of pure compounds, streamlining the entire synthetic workflow. The successful multi-step continuous flow synthesis of complex molecules like linezolid, which involves amino alcohol intermediates, highlights the potential of this approach. mit.edu
Advanced Theoretical and Computational Studies for Reaction Prediction and Design
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and enabling the in silico design of new catalysts and reactions.
Future computational studies on this compound will likely involve:
Density Functional Theory (DFT) Calculations: DFT will continue to be a workhorse for elucidating reaction mechanisms, determining transition state geometries and energies, and explaining the origins of selectivity. Such studies can guide the rational design of more efficient and selective catalysts. Computational analysis has been used to investigate prebiotic amino acid synthesis, demonstrating its power in understanding complex reaction pathways. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the reaction environment, including the role of solvent molecules and the conformational flexibility of the substrate and catalyst. This information is crucial for understanding the subtle factors that can influence reaction outcomes.
Machine Learning and Artificial Intelligence (AI): The application of machine learning algorithms to predict the outcomes of reactions involving this compound based on large datasets of experimental results is an emerging area. AI could also be used to propose novel reaction conditions and even design new catalysts.
Predictive Modeling of Properties: Computational methods can be employed to predict the physicochemical and biological properties of novel this compound derivatives, aiding in the prioritization of synthetic targets for drug discovery and other applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
